Pyridoxine dicaprylate

Descripción

Propiedades

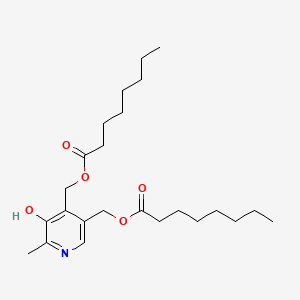

IUPAC Name |

[5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h16,28H,4-15,17-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUSGZCRNOTKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979719 | |

| Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-36-9, 106483-04-9 | |

| Record name | Pyridoxine 3,4-dioctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxine dicaprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106483049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOXINE 3,4-DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD9ZZ6S97T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pyridoxine Dicaprylate in Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) dicaprylate, a lipophilic derivative of vitamin B6, is emerging as a significant modulator of skin cell function. Its mechanism of action is multifaceted, primarily centered on the restoration and maintenance of the epidermal barrier, antioxidant defense, and regulation of inflammatory processes. This technical guide elucidates the core mechanisms of pyridoxine dicaprylate in skin cells, with a focus on its role in stimulating ceramide synthesis through the upregulation of serine palmitoyltransferase (SPT), enhancing filaggrin production, and activating the Nrf2 antioxidant response pathway. Detailed experimental protocols and quantitative data from relevant studies are provided to support further research and development in dermatology and cosmetology.

Introduction

The skin barrier, primarily located in the stratum corneum, is essential for protecting the body from external stressors and preventing transepidermal water loss. Its integrity is largely dependent on a complex lipid matrix, of which ceramides (B1148491) are a critical component, and the presence of structural proteins like filaggrin.[1][2] Disruptions in the skin barrier are implicated in various dermatological conditions, including atopic dermatitis and general skin dryness. Pyridoxine (Vitamin B6) is known to play a role in maintaining skin homeostasis.[3][4] this compound, an ester of pyridoxine with caprylic acid, offers enhanced stability and skin permeability, making it a promising agent for topical applications.[2] This guide delves into the molecular pathways through which this compound exerts its beneficial effects on skin cells.

Core Mechanisms of Action

The primary mechanism of action of this compound in skin cells can be attributed to the bio-availability of pyridoxine upon topical application. The dicaprylate moiety enhances its lipophilicity and absorption through the stratum corneum. Once in the epidermis, it is hydrolyzed to release pyridoxine, which then participates in several key cellular processes.

Upregulation of Ceramide Synthesis via Serine Palmitoyltransferase (SPT) Activation

Ceramides are a class of sphingolipids that are crucial for the structural integrity and barrier function of the stratum corneum.[1][2][5] The de novo synthesis of ceramides is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA.[6][7][8] Oxidative stress in keratinocytes can downregulate the expression of SPT, leading to impaired ceramide production and a compromised skin barrier.[3]

Pyridoxine has been shown to restore the expression of SPT mRNA in keratinocytes subjected to oxidative stress.[3] This restorative effect is a cornerstone of its mechanism for improving skin barrier function.

Signaling Pathway for Pyridoxine-Mediated Upregulation of SPT

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]

- 5. medecinesciences.org [medecinesciences.org]

- 6. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UVR Promotes Keratinocyte Phagocytosis and Skin Pigmentation Through TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Filaggrin silencing by shRNA directly impairs the skin barrier function of normal human epidermal keratinocytes and then induces an immune response - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Pyridoxine Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251), a vitamer of Vitamin B6, is recognized for its antioxidant properties, playing a role in mitigating oxidative stress. Its efficacy is attributed to its ability to quench reactive oxygen species (ROS) and inhibit lipid peroxidation.[1][2] Pyridoxine dicaprylate, a lipophilic derivative of pyridoxine, is hypothesized to possess enhanced antioxidant potential due to its increased solubility in lipidic environments, allowing for better interaction with cell membranes and lipid-based radicals. This technical guide provides a comprehensive overview of the theoretical framework and experimental protocols for assessing the in vitro antioxidant capacity of this compound. While direct experimental data on this compound is not yet available in published literature, this document extrapolates from the known antioxidant mechanisms of pyridoxine and its derivatives to offer a robust methodology for its evaluation. Detailed experimental workflows for DPPH, ABTS, and FRAP assays are presented, along with data presentation tables and a proposed signaling pathway for its antioxidant action.

Introduction: The Antioxidant Potential of Pyridoxine and its Derivatives

Pyridoxine (Vitamin B6) is an essential nutrient with a well-documented role as an antioxidant.[1] Its antioxidant activity stems from the phenolic hydroxyl group on the pyridine (B92270) ring, which can donate a hydrogen atom to neutralize free radicals.[3] Pyridoxine has been shown to be an effective scavenger of singlet oxygen and superoxide (B77818) radicals.[1][2] Furthermore, it can inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress.[1]

The esterification of pyridoxine with fatty acids, such as in this compound, is a strategic approach to enhance its lipophilicity. This increased lipid solubility is expected to improve its access to and interaction with lipid membranes, which are primary sites of oxidative damage. This guide outlines the standard in vitro assays that can be employed to quantify the antioxidant capacity of this promising lipophilic derivative.

Proposed Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is likely to be mediated through the same fundamental mechanisms as its parent compound, pyridoxine. The core pyridoxine structure is the active antioxidant moiety. The dicaprylate esters are expected to influence its solubility and localization, rather than its radical scavenging chemistry directly. The proposed mechanisms include:

-

Direct Radical Scavenging: The phenolic hydroxyl group of the pyridoxine ring can donate a hydrogen atom to neutralize peroxyl, hydroxyl, and superoxide radicals.

-

Inhibition of Lipid Peroxidation: By scavenging lipid peroxyl radicals, this compound can interrupt the chain reaction of lipid peroxidation, thereby protecting cell membranes from damage.

-

Metal Ion Chelation: While less pronounced than other antioxidants, pyridoxine derivatives may exhibit some capacity to chelate transition metal ions like iron and copper, which are catalysts for the Fenton reaction that generates highly reactive hydroxyl radicals.

Experimental Protocols for In Vitro Antioxidant Assays

To evaluate the antioxidant capacity of this compound, a combination of assays that measure different aspects of antioxidant activity is recommended. The following are detailed protocols for the most common and relevant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Create a series of dilutions to obtain a range of concentrations to be tested.

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each sample dilution.

-

Add 180 µL of the DPPH working solution to each well.

-

Include a blank (solvent only) and a positive control (e.g., Ascorbic Acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of each sample dilution.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Include a blank and a positive control.

-

Incubate the plate at room temperature for 6 minutes.[2]

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Protocol:

-

Preparation of FRAP Reagent:

-

300 mM Acetate (B1210297) buffer (pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O in water.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

-

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

In a 96-well microplate, add 10 µL of each sample dilution.

-

Add 190 µL of the FRAP working solution to each well.

-

Include a blank and a positive control.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µM of Fe(II) equivalents.

Data Presentation

The quantitative data obtained from the antioxidant assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition (Mean ± SD) |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| 250 | |

| IC50 (µg/mL) | |

| Positive Control (e.g., Ascorbic Acid) |

Table 2: ABTS Radical Cation Scavenging Activity of this compound

| Concentration (µg/mL) | % Inhibition (Mean ± SD) | TEAC (Trolox Equivalents) |

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| 250 | ||

| IC50 (µg/mL) | ||

| Positive Control (e.g., Trolox) |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Concentration (µg/mL) | FRAP Value (µM Fe(II) Equivalents) (Mean ± SD) |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| 250 | |

| Positive Control (e.g., Ascorbic Acid) |

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: DPPH Radical Scavenging Assay Workflow.

Caption: ABTS Radical Scavenging Assay Workflow.

Caption: FRAP Assay Workflow.

Proposed Antioxidant Signaling Pathway

Caption: Proposed Antioxidant Action of this compound.

Conclusion

While direct experimental evidence for the antioxidant capacity of this compound is pending, its chemical structure strongly suggests that it will retain and potentially enhance the antioxidant properties of its parent molecule, pyridoxine. The increased lipophilicity may allow for more effective protection of cellular membranes against oxidative damage. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for the systematic evaluation of this compound's in vitro antioxidant potential. The findings from these studies will be crucial for researchers, scientists, and drug development professionals in understanding and harnessing the therapeutic potential of this novel pyridoxine derivative.

References

The Influence of Pyridoxine Dicaprylate on Keratinocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridoxine (B80251), a vitamer of Vitamin B6, is integral to maintaining skin homeostasis. Its lipophilic derivative, pyridoxine dicaprylate, is postulated to offer enhanced cutaneous delivery and efficacy. This document elucidates the effects of the active moiety, pyridoxine, on gene expression in human keratinocytes, providing a foundational understanding for the development of advanced dermatological therapeutics. While direct research on this compound is emerging, the extensive data on pyridoxine serves as a robust proxy for its biological activity. This guide details the molecular pathways influenced by pyridoxine, summarizing key quantitative data, experimental methodologies, and the signaling cascades involved in its dermatological effects.

Data Presentation: Quantitative Effects of Pyridoxine on Gene Expression in Keratinocytes

The following tables summarize the key quantitative findings from studies on the effect of pyridoxine on gene expression in normal human epidermal keratinocytes (NHEKs). These data highlight the influence of pyridoxine on genes related to skin barrier function and antioxidant defense.

Table 1: Effect of Pyridoxine on the mRNA Expression of Epidermal Differentiation Markers

| Gene | Treatment Condition | Fold Change in mRNA Expression | Reference |

| Profilaggrin | Pyridoxine (PN) | Concentration-dependent increase | [1][2] |

| Serine Palmitoyltransferase (SPT) | Buthionine Sulfoximine (BSO) - induced oxidative stress | Down-regulation | [3] |

| Serine Palmitoyltransferase (SPT) | BSO + Pyridoxine (VB6) | Restoration of expression | [3] |

Table 2: Effect of Pyridoxine on Antioxidant Gene Expression and Related Markers

| Gene/Marker | Treatment Condition | Observation | Reference |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Pyridoxine (VB6) | Activation | [3][4] |

| Intracellular Antioxidants | Pyridoxine (VB6) via Nrf2 activation | Enhanced expression | [4] |

| Intracellular Glutathione (B108866) | Pyridoxine (VB6) | Increased levels | [3] |

| Intracellular NADH/NADPH | Pyridoxine (VB6) | Increased levels | [3] |

| Carbonylated Proteins | BSO-induced oxidative stress | Increased levels | [3] |

| Carbonylated Proteins | BSO + Pyridoxine (VB6) | Dose-dependent decrease | [3] |

Table 3: Gene Expression Changes in Keratinocytes in Response to Pyridoxal and UVA-Induced Stress

| Gene Category | Specific Genes Up-regulated | Treatment Condition | Reference |

| Heat Shock | HSPA6, HSPA1A, HSPA1L, HSPA2 | Pyridoxal (PL) + UVA | [5][6] |

| Redox Response | GSTM3, EGR1, MT2A, HMOX1, SOD1 | Pyridoxal (PL) + UVA | [5][6] |

| Genotoxic Stress | GADD45A, DDIT3, CDKN1A | Pyridoxal (PL) + UVA | [5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effects of pyridoxine on keratinocytes.

Cell Culture and Treatment

Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a specialized keratinocyte growth medium. For experimentation, cells are seeded in appropriate culture plates and allowed to adhere and proliferate. To induce specific conditions, such as oxidative stress, reagents like Buthionine Sulfoximine (BSO) are added to the culture medium. Pyridoxine is then introduced at various concentrations to assess its effects.

RNA Extraction and Real-Time PCR (qPCR)

To quantify gene expression, total RNA is extracted from treated and control keratinocytes using standard methods like TRIzol reagent. The concentration and purity of the extracted RNA are determined spectrophotometrically. First-strand cDNA is synthesized from the RNA templates using a reverse transcriptase enzyme. Real-time PCR is then performed using gene-specific primers for target genes (e.g., profilaggrin, SPT) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target genes is calculated using the delta-delta Ct method.[3]

Western Blot Analysis

For protein-level analysis, keratinocytes are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., filaggrin, p21, p53). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[5]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels are quantified using the 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA) assay. Keratinocytes are treated with pyridoxine and/or an oxidizing agent. Subsequently, the cells are incubated with DCF-DA, which is deacetylated by intracellular esterases to a non-fluorescent compound and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader.[3]

Quantification of Intracellular Glutathione

The total intracellular glutathione content is measured using a glutathione assay kit, which is based on the recycling of glutathione with 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) and glutathione reductase. The rate of DTNB reduction is proportional to the glutathione concentration and is measured spectrophotometrically.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of pyridoxine on keratinocytes.

Caption: Experimental workflow for analyzing gene expression in keratinocytes.

References

- 1. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridoxine (VB6 ) restores the down-regulation of serine palmitoyltransferase mRNA expression in keratinocytes cultured in highly oxidative conditions through enhancement of the intracellular antioxidant system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridoxine Has a Potential to Prevent the Appearance of Pigmented Spots: Effects on the Phagocytosis and Differentiation of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The B6-vitamer Pyridoxal is a Sensitizer of UVA-induced Genotoxic Stress in Human Primary Keratinocytes and Reconstructed Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The B6 -vitamer Pyridoxal is a Sensitizer of UVA-induced Genotoxic Stress in Human Primary Keratinocytes and Reconstructed Epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Pyridoxine Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) dicaprylate, a lipophilic derivative of pyridoxine (Vitamin B6), is emerging as a compound of interest for its potential anti-inflammatory applications. As an oil-soluble ester, it offers enhanced stability and improved percutaneous absorption compared to its parent molecule.[1] This technical guide provides an in-depth exploration of the anti-inflammatory properties of Pyridoxine dicaprylate, focusing on its mechanism of action, which is predicated on its bioconversion to pyridoxine. The guide summarizes key quantitative data from studies on pyridoxine, details relevant experimental protocols, and visualizes the core signaling pathways involved in its anti-inflammatory effects.

Introduction to this compound

This compound is the dioctanoate ester of pyridoxine, with the IUPAC name [5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate.[] This esterification renders the water-soluble pyridoxine into a more oil-soluble form, a characteristic that is advantageous for topical formulations and potentially for oral delivery systems requiring enhanced lipid absorption. The fundamental premise for the biological activity of this compound, including its anti-inflammatory effects, is its role as a prodrug.[3] It is anticipated that upon administration, esterases in the body hydrolyze the ester bonds, releasing pyridoxine, which is then converted to its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP).[3][4][5] Therefore, the anti-inflammatory properties of this compound are directly attributable to the well-documented effects of pyridoxine.

Mechanism of Anti-inflammatory Action

Pyridoxine exerts its anti-inflammatory effects through multiple molecular pathways, primarily by modulating key signaling cascades and inhibiting the production of pro-inflammatory mediators.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Pyridoxine has been shown to suppress the activation of NF-κB in response to inflammatory stimuli such as lipopolysaccharide (LPS).[6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, pyridoxine effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of target genes like iNOS and COX-2.[6]

References

- 1. This compound, 106483-04-9 [thegoodscentscompany.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]

The Modulatory Effect of Pyridoxine Dicaprylate on Sebum Production in Human Sebocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive sebum production is a cornerstone in the pathophysiology of acne vulgaris and other seborrheic skin conditions. The regulation of sebaceous gland activity, therefore, presents a key target for therapeutic intervention. This technical guide explores the impact of pyridoxine (B80251) dicaprylate, a lipophilic derivative of vitamin B6, on sebum production in human sebocytes. Drawing upon existing research on pyridoxine and its analogues, this document outlines the hypothesized mechanism of action, details relevant experimental protocols for in vitro validation, and presents key signaling pathways implicated in sebocyte lipogenesis. While direct studies on pyridoxine dicaprylate are limited, evidence suggests a potential role in modulating sebum secretion, primarily through the inhibition of 5α-reductase. This guide provides a comprehensive framework for researchers and drug development professionals investigating novel treatments for sebum-related skin disorders.

Introduction

The human sebaceous gland, a key component of the pilosebaceous unit, is responsible for the production of sebum, a complex lipid mixture that lubricates and protects the skin. However, hyperactivity of this gland leads to seborrhea, a condition characterized by excessive sebum secretion, which is a primary factor in the development of acne vulgaris. The regulation of sebum production is a complex process involving hormonal and cellular signaling pathways.

Pyridoxine (Vitamin B6) and its derivatives have been investigated for their potential role in regulating skin health. This compound, an ester of pyridoxine with caprylic acid, is a more lipophilic form of the vitamin, enhancing its potential for cutaneous absorption and activity within the sebaceous gland. This document consolidates the current understanding of how pyridoxine and its derivatives may influence sebum production at the cellular level, focusing on their potential application in dermatology.

Hypothesized Mechanism of Action: Inhibition of 5α-Reductase

The primary proposed mechanism by which pyridoxine derivatives modulate sebum production is through the inhibition of the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). DHT is a key stimulus for sebocyte proliferation and lipogenesis. By inhibiting 5α-reductase, pyridoxine derivatives can theoretically reduce the local production of DHT within the sebaceous gland, thereby decreasing sebum output.

Evidence supporting this hypothesis includes a study demonstrating that pyridoxal (B1214274) hydrochloride, a form of vitamin B6, exhibits an inhibitory influence on 5α-reductase activity in vitro.[1] Another study found that pyridoxine can potentiate the inhibitory effect of zinc on this enzyme.[2] A patent for a stabilized form of Vitamin B6, pyridoxine cyclic phosphate, also claims a reduction in sebum production through the inhibition of 5α-reductase.

Key Signaling Pathways in Sebocyte Lipogenesis

Two primary signaling pathways are central to the regulation of sebum production in sebocytes: the Androgen Signaling Pathway and the IGF-1/PI3K/Akt/SREBP-1 Pathway.

Androgen Signaling Pathway

dot

Caption: Androgen signaling pathway in sebocytes and the potential inhibitory point of this compound.

IGF-1/PI3K/Akt/SREBP-1 Signaling Pathway

Insulin-like growth factor 1 (IGF-1) is another potent stimulator of sebocyte lipogenesis. It activates a signaling cascade that ultimately leads to the activation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a master transcriptional regulator of genes involved in fatty acid and cholesterol synthesis.[3][4]

dot

Caption: The IGF-1 signaling cascade leading to increased lipogenesis in sebocytes.

Quantitative Data Summary

Direct quantitative data on the effect of this compound on sebum production in sebocytes is not yet available in published literature. However, studies on related compounds provide a basis for expected outcomes. The following table summarizes the potential effects based on available research.

| Compound | Target | Effect | Cell/Tissue Model | Quantitative Data (IC50 or % inhibition) |

| Pyridoxal Hydrochloride | 5α-Reductase | Inhibition | Rat Prostate, Pituitary, Hypothalamus | Not specified in abstract |

| Pyridoxine (in combination with Zinc) | 5α-Reductase | Potentiation of Inhibition | Human Skin (in vitro) | 90% inhibition (in combination with zinc and azelaic acid at low concentrations)[2] |

| Pyridoxine Cyclic Phosphate (Patent) | 5α-Reductase | Inhibition | Not specified | Sufficient to reduce sebum production |

Detailed Experimental Protocols

To investigate the effects of this compound on sebum production in sebocytes, a series of in vitro experiments can be conducted. The following protocols are based on established methodologies in the field.

Sebocyte Culture

dot

Caption: Workflow for the culture of human sebocytes for in vitro studies.

-

Cell Line: The immortalized human sebocyte cell line, SZ95, is a well-established and commonly used model for studying sebaceous gland biology.

-

Culture Medium: SZ95 sebocytes are typically cultured in Sebomed® medium supplemented with 10% fetal bovine serum (FBS), 1 ng/mL epidermal growth factor (EGF), and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Assessment of Lipogenesis

-

Oil Red O Staining: This is a qualitative and semi-quantitative method to visualize neutral lipid accumulation in cultured sebocytes.

-

Culture SZ95 cells in chamber slides or 24-well plates.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Fix the cells with 10% formalin.

-

Stain with a freshly prepared Oil Red O solution.

-

Counterstain the nuclei with hematoxylin.

-

Visualize lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol (B130326) and the absorbance measured.

-

-

Nile Red Staining and Flow Cytometry: A quantitative method to measure intracellular lipid content.

-

Culture and treat SZ95 cells as described above.

-

Harvest the cells and stain with Nile Red solution.

-

Analyze the fluorescence intensity using a flow cytometer. The intensity of the yellow-gold fluorescence is proportional to the neutral lipid content.

-

Gene Expression Analysis (qPCR)

To determine the effect of this compound on the expression of genes involved in lipogenesis and androgen metabolism.

-

Isolate total RNA from treated and untreated SZ95 cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using primers for target genes such as SRD5A1, SREBF1, FASN (Fatty Acid Synthase), and ACACA (Acetyl-CoA Carboxylase Alpha).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Western Blot Analysis

To assess the protein levels of key enzymes and transcription factors.

-

Lyse treated and untreated SZ95 cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against 5α-reductase, SREBP-1, and other proteins of interest.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in reducing sebum production is still needed, the existing literature on pyridoxine and its derivatives provides a strong rationale for its investigation as a potential therapeutic agent for acne and other seborrheic conditions. The primary hypothesized mechanism of action is the inhibition of 5α-reductase, which would lead to a reduction in the local production of DHT in the sebaceous gland.

Future research should focus on in vitro studies using human sebocytes to quantify the effect of this compound on lipogenesis and to confirm its inhibitory activity on 5α-reductase. Furthermore, investigating its impact on other signaling pathways, such as the IGF-1/PI3K/Akt/SREBP-1 pathway, would provide a more complete understanding of its mechanism of action. Successful in vitro validation would pave the way for preclinical and clinical studies to evaluate the therapeutic potential of this compound in the management of sebum-related skin disorders.

References

- 1. Androgen hydroxysteroid dehydrogenases under the influence of pyridoxine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of 5 alpha-reductase activity in human skin by zinc and azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IGF-1 induces SREBP-1 expression and lipogenesis in SEB-1 sebocytes via activation of the Phosphoinositide 3-kinase (PI3-K)/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IGF-1 induces SREBP-1 expression and lipogenesis in SEB-1 sebocytes via activation of the phosphoinositide 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to Assessing the Bioavailability of Pyridoxine Dicaprylate in Skin Models

Executive Summary

Pyridoxine (B80251) (Vitamin B6) is an essential vitamin for skin health and homeostasis.[1][2] However, its hydrophilic nature can limit its penetration through the lipophilic stratum corneum, the primary barrier of the skin. Pyridoxine dicaprylate, a lipophilic ester derivative of pyridoxine, is hypothesized to overcome this limitation, enhancing its delivery into the viable epidermis and dermis. This document provides a technical framework for evaluating the cutaneous bioavailability of this compound. It outlines standardized experimental protocols, presents exemplary data for comparative analysis, and illustrates key metabolic and experimental pathways. The methodologies and data structures herein are designed to serve as a comprehensive guide for researchers investigating the efficacy and delivery of this promising compound in dermatological and cosmetic applications.

Introduction: The Rationale for Lipophilic Vitamin B6 Prodrugs

The outermost layer of the epidermis, the stratum corneum, is a formidable barrier to the penetration of external substances. It is primarily lipophilic, which restricts the passage of water-soluble molecules like pyridoxine hydrochloride. To enhance skin delivery, pyridoxine can be chemically modified into a lipophilic prodrug, such as this compound. The core principle is that the lipophilic nature of the dicaprylate ester facilitates partitioning into and diffusion across the stratum corneum.[3][4] Once within the viable epidermis, cutaneous enzymes, such as esterases, are expected to cleave the ester bonds, releasing active pyridoxine into the target tissue where it can be metabolized into its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP).[5] This guide details the necessary methodologies to test this hypothesis and quantify the bioavailability of this compound in recognized skin models.

Experimental Protocols: In Vitro Percutaneous Absorption

The assessment of cutaneous bioavailability is frequently conducted using in vitro models, which offer a reliable and ethical alternative to in vivo testing.[6][7] The Franz diffusion cell system is a standard and widely used apparatus for evaluating skin permeability.[8]

General Methodology: Franz Diffusion Cell Assay

This protocol describes a typical in vitro skin permeation study using full-thickness human or porcine skin.

1. Skin Preparation:

- Full-thickness skin tissue (human or porcine) is obtained from a certified tissue bank or ethical sources.

- Subcutaneous fat is removed using a scalpel. The skin is then dermatomed to a uniform thickness of approximately 300-500 µm to ensure the integrity of the epidermis and papillary dermis.[9]

- The prepared skin sections are visually inspected for any defects or damage.

2. Franz Diffusion Cell Assembly:

- Vertical Franz diffusion cells (e.g., PermeGear Inc.) are used for the experiment.[7]

- The prepared skin membrane is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum side facing the donor chamber.

- The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like PEG-20 oleyl ether for lipophilic compounds) and continuously stirred to maintain sink conditions.[9]

- The entire apparatus is maintained at 32°C ± 1°C to simulate physiological skin surface temperature.

3. Test Substance Application:

- A finite dose (e.g., 5-10 mg/cm²) of the test formulation containing this compound is applied evenly to the surface of the skin in the donor chamber. A parallel experiment with an equimolar concentration of Pyridoxine HCl should be run for comparison.

4. Sampling Procedure:

- At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis.

- The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain a constant volume.

5. Post-Experiment Mass Balance:

- At the conclusion of the experiment (e.g., 24 hours), the skin surface is washed to remove any unabsorbed formulation.

- The stratum corneum is removed using the tape-stripping method (15-20 strips).

- The remaining epidermis and dermis are separated.

- The skin tissues (tape strips, epidermis, dermis), the surface wash, and the collected receptor fluid are extracted and analyzed to determine the concentration of the analyte.

6. Analytical Method:

- Quantification of this compound and its metabolites (e.g., pyridoxine) is performed using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro Franz Cell diffusion experiment.

Caption: Workflow for in vitro skin permeation study using Franz diffusion cells.

Quantitative Data Presentation

The following tables present exemplary data that could be obtained from the protocol described above. These tables are intended for illustrative purposes to highlight the expected differences in bioavailability between a lipophilic prodrug (this compound) and its hydrophilic parent (Pyridoxine HCl).

Table 1: Exemplary Cumulative Permeation Data (Exemplary data based on typical outcomes for lipophilic vs. hydrophilic compounds)

| Time (hours) | Cumulative Amount Permeated (µg/cm²) - Pyridoxine HCl | Cumulative Amount Permeated (µg/cm²) - this compound |

| 2 | 0.15 ± 0.05 | 0.85 ± 0.15 |

| 4 | 0.32 ± 0.08 | 2.10 ± 0.30 |

| 8 | 0.75 ± 0.12 | 5.50 ± 0.65 |

| 12 | 1.25 ± 0.20 | 9.80 ± 1.10 |

| 24 | 2.80 ± 0.45 | 25.60 ± 2.90 |

Table 2: Exemplary Skin Deposition and Permeation Parameters at 24 Hours (Exemplary data for comparative analysis)

| Parameter | Pyridoxine HCl | This compound |

| Steady-State Flux (Jss) (µg/cm²/h) | 0.12 ± 0.03 | 1.45 ± 0.25 |

| Lag Time (t_lag) (hours) | 3.5 ± 0.5 | 1.8 ± 0.3 |

| Amount in Stratum Corneum (µg/cm²) | 1.5 ± 0.3 | 15.2 ± 2.1 |

| Amount in Viable Epidermis/Dermis (µg/cm²) | 0.8 ± 0.2 | 9.8 ± 1.5 |

| Total Permeated (µg/cm²) | 2.80 ± 0.45 | 25.60 ± 2.90 |

Cutaneous Metabolism of this compound

Upon penetrating the stratum corneum, this compound must be converted to its active form to be biologically effective. The skin possesses a range of metabolic enzymes, including esterases, capable of this bioconversion.[5][10] The metabolic cascade within a keratinocyte is crucial for activating the prodrug.

Metabolic Pathway Diagram

The following diagram illustrates the proposed metabolic conversion of this compound to the active coenzyme Pyridoxal 5'-Phosphate (PLP) within a skin cell.

Caption: Metabolic activation of this compound in skin cells.

This pathway highlights two critical steps:

-

Ester Hydrolysis: Cutaneous esterases cleave the dicaprylate esters from the pyridoxine backbone, releasing free pyridoxine.

-

Phosphorylation and Oxidation: A two-step enzymatic process involving pyridoxal kinase and pyridoxine 5'-phosphate oxidase converts pyridoxine into the biologically active PLP.[1]

The efficiency of these enzymatic conversions is a key determinant of the overall bioavailability and efficacy of the topically applied prodrug.

Conclusion and Future Directions

The use of a lipophilic prodrug strategy, exemplified by this compound, presents a promising approach for enhancing the cutaneous delivery of Vitamin B6. The experimental framework provided in this guide offers a robust methodology for quantifying its penetration, retention, and bioavailability in validated skin models. Exemplary data suggests a significant potential for this compound to deliver higher concentrations of the active vitamin to target skin layers compared to its hydrophilic counterpart.

Future research should focus on confirming these findings with direct experimental data, exploring formulation optimization to further enhance delivery, and conducting studies in reconstructed human skin models to correlate in vitro results with human-relevant systems.[7] Ultimately, understanding the complete dermatopharmacokinetic profile of this compound will be essential for its successful translation into effective therapeutic and cosmetic products.

References

- 1. Cutaneous metabolism of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of lipophilicity on the bioavailability of drugs after percutaneous administration by dissolving microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro percutaneous penetration test overview [frontiersin.org]

- 5. [Metabolism of drugs in the skin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improvement of the experimental setup to assess cutaneous bioavailability on human skin models: dynamic protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods for in vitro percutaneous absorption studies. VI: Preparation of the barrier layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase II metabolism in human skin: skin explants show full coverage for glucuronidation, sulfation, N-acetylation, catechol methylation, and glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-UV method for quantification of Pyridoxine dicaprylate in formulations

HPLC-UV Method for the Quantification of Pyridoxine Dicaprylate in Pharmaceutical Formulations

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of this compound in various pharmaceutical formulations. This compound, a lipophilic derivative of Vitamin B6, is increasingly utilized in dermatological and cosmetic products for its enhanced skin penetration and stability.[1] This method provides a reliable and efficient approach for quality control and stability testing of such formulations. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, in accordance with ICH guidelines.[2]

Introduction

Pyridoxine, or Vitamin B6, is a vital water-soluble vitamin involved in numerous metabolic processes.[3][4][5] Its esterified form, this compound, offers increased lipophilicity, making it a preferred active pharmaceutical ingredient (API) in topical formulations such as creams, lotions, and serums.[1] Accurate quantification of this API in its final dosage form is critical for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and robust technique for the analysis of pharmaceutical compounds.[4] This application note presents a validated HPLC-UV method developed for the precise quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

An Agilent 1100 series HPLC system equipped with a UV detector was utilized for this analysis.[3] The chromatographic separation was achieved on a C18 reversed-phase column.[3][6]

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min[3][7] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C[3] |

| UV Detection | 290 nm[6][8] |

| Run Time | 10 minutes |

Chemicals and Reagents

All chemicals and reagents were of analytical or HPLC grade.

-

This compound Reference Standard (Sigma-Aldrich)

-

Acetonitrile (HPLC Grade, Fisher Scientific)

-

Water (HPLC Grade, Milli-Q system)

-

Methanol (B129727) (HPLC Grade, Fisher Scientific)

Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) was prepared by dissolving 100 mg of the reference standard in 100 mL of methanol.[3] Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh an amount of cream or lotion equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Accurately weigh an amount of the oily formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Dissolve the sample in approximately 50 mL of dichloromethane (B109758) and then dilute to the mark with the same solvent.

-

Further dilute an aliquot of this solution with the mobile phase to achieve a theoretical concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method was validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity

The specificity of the method was evaluated by analyzing a blank formulation (placebo) and a formulation spiked with this compound. The chromatograms demonstrated no interference from excipients at the retention time of this compound.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 152.3 |

| 20 | 305.1 |

| 40 | 610.5 |

| 60 | 915.2 |

| 80 | 1220.7 |

| 100 | 1525.9 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Table 3: Accuracy and Recovery Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.3 | 100.6 | 0.5 |

| 120% | 60 | 59.5 | 99.2 | 0.7 |

Precision

The precision of the method was evaluated by performing intra-day and inter-day analysis of three different concentrations of this compound. The relative standard deviation (%RSD) was calculated.

Table 4: Precision Data

| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |

| 20 | 0.9 | 1.2 |

| 50 | 0.6 | 0.9 |

| 80 | 0.5 | 0.8 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The %RSD of the peak areas was found to be less than 2%, indicating good robustness.

Results and Discussion

A typical chromatogram of a standard solution of this compound is shown in Figure 1. The retention time was observed to be approximately 6.3 minutes under the specified chromatographic conditions.[3] The peak was well-resolved and symmetrical. The validation data demonstrates that the developed HPLC-UV method is linear, accurate, precise, and specific for the quantification of this compound in pharmaceutical formulations.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated procedure for the routine quality control analysis of this compound in various pharmaceutical formulations. The method is simple, rapid, and employs readily available reagents and instrumentation.

Visualizations

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Caption: Key parameters for HPLC method validation.

References

- 1. dataintelo.com [dataintelo.com]

- 2. mdpi.com [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. ijsdr.org [ijsdr.org]

- 5. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 7. jchps.com [jchps.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Formulating Pyridoxine Dicaprylate in Topical Delivery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) dicaprylate, a lipophilic derivative of Vitamin B6, is a promising active ingredient for topical formulations due to its enhanced stability and skin permeability compared to its hydrophilic counterpart, pyridoxine HCl.[1] Its oil-soluble nature allows for effective incorporation into various topical delivery systems aimed at addressing a range of dermatological concerns, including acne, seborrheic dermatitis, and rough skin.[2][3][4][5] This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of Pyridoxine dicaprylate for topical delivery research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing stable and effective topical formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white powder | [NIKKOL DK] |

| Solubility | Oil-soluble | [NIKKOL DK] |

| Chemical Formula | C₂₄H₃₉NO₅ | [precisionFDA] |

| Molecular Weight | 421.57 g/mol | [precisionFDA] |

| INCI Name | This compound | [NIKKOL DK] |

Formulation Strategies and Protocols

The lipophilic nature of this compound makes it suitable for incorporation into various topical formulations. Below are detailed protocols for preparing a nanoemulsion, a cream, and a gel.

Nanoemulsion Formulation

Nanoemulsions are effective delivery systems for lipophilic compounds, offering enhanced skin penetration and bioavailability.[6]

Protocol 2.1: Preparation of a this compound Nanoemulsion

Materials:

-

This compound powder

-

Oil phase: Caprylic/Capric Triglyceride

-

Surfactant: Polysorbate 80

-

Co-surfactant: Propylene Glycol

-

Aqueous phase: Purified Water

-

High-shear homogenizer

Procedure:

-

Oil Phase Preparation: Disperse this compound in Caprylic/Capric Triglyceride. Gently heat to 40-50°C to aid dissolution, if necessary.

-

Aqueous Phase Preparation: In a separate vessel, dissolve Polysorbate 80 and Propylene Glycol in Purified Water.

-

Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

-

Homogenization: Subject the coarse emulsion to high-shear homogenization. The optimal speed and duration should be determined experimentally to achieve the desired droplet size (typically 20-200 nm).

-

Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Cream Formulation (Oil-in-Water)

Creams are semisolid emulsions that are cosmetically elegant and easy to apply. An oil-in-water (O/W) cream is suitable for delivering lipophilic actives.

Protocol 2.2: Preparation of a this compound Cream

Materials:

-

This compound powder

-

Oil phase: Cetyl Alcohol, Stearic Acid, Isopropyl Myristate

-

Aqueous phase: Glycerin, Purified Water

-

Emulsifier: Cetearyl Alcohol and Ceteareth-20

-

Preservative: Phenoxyethanol

Procedure:

-

Oil Phase Preparation: In a suitable vessel, combine Cetyl Alcohol, Stearic Acid, and Isopropyl Myristate. Heat to 70-75°C until all components are melted and uniform. Disperse the this compound in this heated oil phase.

-

Aqueous Phase Preparation: In a separate vessel, combine Glycerin and Purified Water. Heat to 70-75°C. Add the emulsifier (Cetearyl Alcohol and Ceteareth-20) and the preservative (Phenoxyethanol) and mix until dissolved.

-

Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring. Maintain the temperature for 10-15 minutes.

-

Homogenization: Homogenize the emulsion while it is still hot.

-

Cooling: Continue stirring gently until the cream has cooled to room temperature.

-

Characterization: Evaluate the cream for its pH, viscosity, spreadability, and drug content uniformity.

Gel Formulation

Gels can provide a cooling sensation and are suitable for oily skin. Incorporating a lipophilic powder into a hydrogel requires a solubilizing agent.

Protocol 2.3: Preparation of a this compound Gel

Materials:

-

This compound powder

-

Gelling agent: Carbomer 940

-

Solubilizer: Propylene Glycol

-

Neutralizing agent: Triethanolamine

-

Aqueous phase: Purified Water

-

Preservative: Methylparaben

Procedure:

-

Gelling Agent Dispersion: Disperse Carbomer 940 in Purified Water with constant stirring. Allow it to hydrate (B1144303) completely.

-

Active Ingredient Solubilization: In a separate container, dissolve the this compound and Methylparaben in Propylene Glycol.

-

Incorporation: Slowly add the this compound solution to the hydrated Carbomer dispersion with continuous mixing.

-

Neutralization: Neutralize the gel by adding Triethanolamine dropwise until the desired pH (typically 5.5-6.5) and viscosity are achieved.

-

Characterization: Assess the gel for its pH, clarity, viscosity, and drug content.

Characterization of Topical Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.

Table 2: Key Characterization Parameters and Methods

| Parameter | Method(s) | Purpose |

| Particle/Droplet Size and Distribution | Dynamic Light Scattering (DLS), Laser Diffraction | To determine the size of particles or droplets in nanoemulsions and creams, which affects stability and skin penetration. |

| Rheology and Viscosity | Rotational Rheometer | To assess the flow properties, spreadability, and physical stability of the formulation.[7] |

| pH | pH meter | To ensure the formulation is non-irritating and compatible with the skin's natural pH. |

| Drug Content Uniformity | High-Performance Liquid Chromatography (HPLC) | To verify that the active ingredient is evenly distributed throughout the formulation. |

| Physical Stability | Centrifugation, Freeze-thaw cycles, Long-term storage at different temperatures | To evaluate the formulation's resistance to phase separation, creaming, or crystallization. |

In Vitro Skin Permeation Studies

In vitro skin permeation studies are crucial for evaluating the ability of a formulation to deliver the active ingredient into and through the skin. The Franz diffusion cell is the most commonly used apparatus for this purpose.[8][9][10]

Protocol 4.1: In Vitro Skin Permeation using Franz Diffusion Cells

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)[11]

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for the lipophilic drug)

-

Formulated this compound product

-

Analytical method for quantification (e.g., HPLC)

Procedure:

-

Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.

-

Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

-

Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The temperature is typically maintained at 32°C to mimic skin surface temperature.

-

Formulation Application: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw aliquots from the receptor solution and replace with fresh, pre-warmed receptor solution to maintain sink conditions.

-

Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).

Signaling Pathways of Pyridoxine in the Skin

Pyridoxine and its derivatives exert their beneficial effects on the skin through various mechanisms. Understanding these pathways can aid in the design of targeted therapies.

Regulation of Sebum Production

Pyridoxine is believed to regulate sebum production by inhibiting the enzyme 5-alpha-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[8][12] DHT is a key hormone that stimulates sebaceous gland activity.

Keratinocyte Function and Skin Barrier Improvement

Pyridoxine has been shown to influence keratinocyte differentiation and improve skin barrier function. It can stimulate the production of filaggrin, a key protein in the formation of the stratum corneum.[13] Additionally, it enhances the skin's antioxidant defense system through the activation of the Nrf2 signaling pathway.

Experimental Workflow for Formulation Development and Evaluation

A systematic approach is necessary for the successful development and evaluation of a topical this compound formulation.

Quantitative Data Summary

The following table summarizes quantitative data from a study on a lamellar nanoparticle formulation of this compound for dermal delivery. This data can serve as a benchmark for comparison with other formulation types.

Table 3: Characterization and Skin Accumulation of a this compound (PDC) Nanoparticle Formulation

| Parameter | Value |

| Preparation Method | Film Rehydration |

| Nanoparticle Type | Unilamellar, spherical |

| Mean Particle Size | 103-137 nm |

| Surface Charge | Negative |

| PDC Encapsulation | 5.1 mg/mL |

| PDC Skin Accumulation (vs. control) | Increased |

| Effect of Citric Buffer (CB) vs. Distilled Water (DW) | CB-based NPs showed higher PDC accumulation |

Data extracted from a study on lamellar nanoparticles.[8] Researchers should generate similar data for their own formulations for comparative analysis.

Conclusion

The formulation of this compound for topical delivery presents a promising avenue for dermatological research and product development. The protocols and application notes provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate various topical systems containing this lipophilic active ingredient. A systematic approach, coupled with a thorough understanding of the underlying mechanisms of action, will facilitate the development of stable, effective, and cosmetically acceptable topical products.

References

- 1. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 2. The effect of topical application of pyridoxine ointment on the rate of sebaceous secretion in patients with seborrheic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) The effect of topical application of pyridoxine ointment on the rate of sebaceous secretion in patients with seborrheic dermatitis. (1954) | Effersøe H | 8 Citations [scispace.com]

- 4. Pyridoxine in aesthetic medicine: why vitamin B6 matters [twinemedicals.com]

- 5. Pyridoxine deficiency and antagonism produce increased ground substance viscosity with resulting seborrheic dermatitis and increased tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of Pyridoxine (Vitamin B6) on Persistent Adolescent Acne12 | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Androgen hydroxysteroid dehydrogenases under the influence of pyridoxine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cutaneous metabolism of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A pilot study evaluating the efficacy and tolerability of a comprehensive, hydrating topical antioxidant developed specifically for men - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US9724285B1 - Use of stabilized vitamin B-6 (pyridoxine cyclic phosphate) in conjunction with skin cosmetics - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Application Note and Protocol for Assessing Pyridoxine Dicaprylate Cytotoxicity in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxine (B80251) dicaprylate is a derivative of pyridoxine (Vitamin B6), a vital water-soluble vitamin.[1][2][3][4][5] While pyridoxine itself is essential for numerous metabolic processes, including amino acid metabolism and neurotransmitter synthesis, chemical modifications, such as esterification to form pyridoxine dicaprylate, can alter its biological properties.[1][2] Such alterations may influence its cellular uptake, metabolism, and potential cytotoxic effects. Therefore, a thorough in vitro evaluation of the cytotoxicity of novel compounds like this compound is a critical step in drug discovery and development to determine their therapeutic potential and safety profile.[6][7]

This document provides a detailed protocol for assessing the cytotoxicity of this compound in a cell culture system. The described methods include the MTT assay for cell viability, the lactate (B86563) dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.[8][9][10]

Key Experiments and Methodologies

A comprehensive assessment of cytotoxicity involves multiple assays to evaluate different cellular parameters.[11] This protocol outlines three key experiments:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[14] The amount of formazan is directly proportional to the number of living cells.[15]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytoplasmic enzyme, from cells with damaged plasma membranes.[9][16] Increased LDH activity in the culture supernatant is an indicator of cell lysis and cytotoxicity.[17][18]

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[10][19] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[20][21] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[22]

Experimental Protocols

Materials and Reagents

-

This compound

-

Human hepatocellular carcinoma cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

LDH Cytotoxicity Assay Kit

-

Annexin V-FITC Apoptosis Detection Kit

-

96-well and 6-well cell culture plates

-

Microplate reader

-

Flow cytometer

Cell Culture and Maintenance

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C. Prepare fresh working solutions by diluting the stock solution in a complete culture medium immediately before use.

MTT Assay Protocol

-

Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubate the plate for 4 hours at 37°C.[12]

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[14]

LDH Assay Protocol

-

Seed HepG2 cells into a 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-5).

-

After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.[16] Typically, this involves adding the supernatant to a reaction mixture.[16]

-

Incubate the mixture at room temperature for 30 minutes.[16]

-

Measure the absorbance at 490 nm using a microplate reader.[16]

-

To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.

-

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Annexin V-FITC/PI Apoptosis Assay Protocol

-

Seed HepG2 cells into a 6-well plate at a density of 2 x 10⁵ cells per well.

-

After 24 hours, treat the cells with different concentrations of this compound for 24 hours.

-

Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour of staining.[19]

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability of HepG2 Cells Treated with this compound (MTT Assay)

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |

| 10 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.9 |

| 50 | 85 ± 6.1 | 78 ± 5.9 | 65 ± 6.3 |

| 100 | 62 ± 5.8 | 51 ± 6.2 | 40 ± 5.7 |

| 200 | 41 ± 4.9 | 30 ± 5.3 | 22 ± 4.8 |

| 500 | 20 ± 3.7 | 12 ± 3.1 | 8 ± 2.5 |

Data are presented as mean ± standard deviation.

Table 2: Membrane Integrity of HepG2 Cells Treated with this compound (LDH Assay)

| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |

| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |

| 10 | 7 ± 1.8 | 10 ± 2.1 | 15 ± 2.5 |

| 50 | 18 ± 2.5 | 25 ± 3.2 | 38 ± 4.1 |

| 100 | 35 ± 3.9 | 48 ± 4.5 | 60 ± 5.2 |

| 200 | 58 ± 5.1 | 70 ± 6.3 | 82 ± 6.9 |

| 500 | 85 ± 6.8 | 92 ± 7.1 | 95 ± 7.5 |

Data are presented as mean ± standard deviation.

Table 3: Apoptosis and Necrosis in HepG2 Cells Treated with this compound for 48h (Annexin V-FITC/PI Assay)

| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| 50 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |

| 100 | 48.9 ± 4.2 | 35.6 ± 3.8 | 15.5 ± 2.9 |

| 200 | 28.7 ± 3.9 | 45.3 ± 4.1 | 26.0 ± 3.5 |

Data are presented as mean ± standard deviation.

Visualization of Workflows and Pathways

To facilitate understanding, the experimental workflow and a potential signaling pathway involved in cytotoxicity are illustrated below using Graphviz.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pyridoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Pyridoxine (Vitamin B6): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. drugs.com [drugs.com]

- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

- 22. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

Application Note & Protocol: Evaluating the Stability of Pyridoxine Dicaprylate in Emulsions

Audience: Researchers, scientists, and drug development professionals.

Introduction